2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide
CAS No.: 951594-60-8
Cat. No.: VC11914421
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951594-60-8 |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-cyclohexylacetamide |
| Standard InChI | InChI=1S/C21H25N5O3/c1-24-13-17-19(23-24)20(28)26(12-15-8-4-2-5-9-15)21(29)25(17)14-18(27)22-16-10-6-3-7-11-16/h2,4-5,8-9,13,16H,3,6-7,10-12,14H2,1H3,(H,22,27) |
| Standard InChI Key | FANVHSUBOKMIMM-UHFFFAOYSA-N |
| SMILES | CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=CC=C4 |
| Canonical SMILES | CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=CC=C4 |
Introduction
Overview of the Compound
The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide belongs to the class of heterocyclic compounds containing a pyrazolo[4,3-d]pyrimidine core. Such structures are often studied for their biological activities due to their ability to interact with enzymes and receptors.
Key Structural Features:
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Pyrazolo[4,3-d]pyrimidine Core: This fused heterocyclic system is known for its pharmacological relevance.
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Benzyl Substitution: The benzyl group at position 6 may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets.
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Cyclohexylacetamide Moiety: This bulky group can influence the solubility and steric interactions with enzymes or receptors.
Potential Applications
Compounds with similar structural motifs have been explored for various pharmacological activities:
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Enzyme Inhibition:
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Pyrazolo[4,3-d]pyrimidines are often studied as inhibitors of kinases or other enzymatic targets.
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The dioxo functionality suggests potential as an inhibitor of oxidoreductases or enzymes involved in nucleotide metabolism.
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Anti-inflammatory Activity:
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Structural analogs have been evaluated for their ability to inhibit pathways like COX or 5-lipoxygenase (5-LOX), which are involved in inflammation.
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Antimicrobial and Anticancer Properties:
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Heterocyclic compounds with amide functionalities have shown promise as antimicrobial agents or apoptosis-inducing anticancer drugs.
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Synthesis Pathway
While no direct synthesis pathway is available for this compound in the results provided, a general approach could involve:
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Constructing the pyrazolo[4,3-d]pyrimidine core through cyclization reactions.
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Introducing the benzyl group via alkylation.
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Coupling with cyclohexylacetamide through amidation reactions.
Analytical Characterization
For compounds like this one, characterization typically involves:
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NMR Spectroscopy:
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and NMR to confirm the structure and substitution pattern.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To identify functional groups like amides () and aromatic rings.
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X-ray Crystallography:
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For detailed structural analysis if crystalline samples are available.
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Hypothetical Biological Activity Data
If studied, the compound might exhibit binding affinities similar to other pyrazolo[4,3-d]pyrimidines:
| Target Enzyme/Protein | Binding Energy (kcal/mol) | Potential Activity |
|---|---|---|
| Kinases (e.g., CDKs) | -7 to -10 | Anticancer |
| 5-Lipoxygenase (5-LOX) | -8 to -9 | Anti-inflammatory |
| Bacterial Enzymes | -6 to -8 | Antimicrobial |
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